4-(Carboxyformamido)butanoic acid
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Overview
Description
4-[(Carboxycarbonyl)amino]butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and an amino group (-NH2) attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carboxycarbonyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with appropriate reagents to introduce the carboxycarbonyl and amino groups. One common method is the reaction of butanoic acid with phosgene (COCl2) to form the corresponding acid chloride, followed by reaction with ammonia (NH3) to introduce the amino group .
Industrial Production Methods
Industrial production of 4-[(Carboxycarbonyl)amino]butanoic acid may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(Carboxycarbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
4-[(Carboxycarbonyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Carboxycarbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. The carboxyl and amino groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Aminocarbonyl)amino]butanoic acid
- 4-Chlorobutanoic acid
- 4-Aminobutanoic acid
Comparison
4-[(Carboxycarbonyl)amino]butanoic acid is unique due to the presence of both carboxyl and amino groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for chemical modifications .
Properties
CAS No. |
98196-98-6 |
---|---|
Molecular Formula |
C6H9NO5 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
4-(oxaloamino)butanoic acid |
InChI |
InChI=1S/C6H9NO5/c8-4(9)2-1-3-7-5(10)6(11)12/h1-3H2,(H,7,10)(H,8,9)(H,11,12) |
InChI Key |
ZFSRSSWMUOQXDN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNC(=O)C(=O)O |
Origin of Product |
United States |
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